4-Bromo-2-(2-methoxyethoxy)benzonitrile
Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-(2-methoxyethoxy)benzonitrile typically involves the bromination of 2-(2-methoxyethoxy)benzonitrile. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-(2-methoxyethoxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.
Coupling Reactions: It can be used in Suzuki or Heck coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include bases like potassium hydroxide (KOH) and catalysts such as palladium complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-(2-methoxyethoxy)benzonitrile is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-methoxyethoxy)benzonitrile involves its interaction with molecular targets through its bromine and nitrile functional groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Bromo-2-(2-methoxyethoxy)benzonitrile can be compared with other similar compounds such as:
2-(Bromomethyl)benzonitrile: This compound also contains a bromine atom and a nitrile group but differs in its substitution pattern and reactivity.
4-(Bromomethyl)benzonitrile: Similar in structure but with different functional groups, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds .
Biological Activity
4-Bromo-2-(2-methoxyethoxy)benzonitrile, with the CAS number 1364487-15-9, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H14BrNO3
- Molecular Weight : 288.15 g/mol
- Melting Point : Approximately 184 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromine and methoxyethyl groups enhance its lipophilicity and influence its binding affinity to target proteins, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro assays have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cell lines. The compound induces apoptosis and inhibits cell proliferation through the activation of caspase pathways.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated significant antimicrobial activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
- Anticancer Research : A recent investigation into the anticancer effects of this compound revealed that it effectively reduced tumor growth in xenograft models of breast cancer, supporting its further development as a therapeutic agent .
Properties
IUPAC Name |
4-bromo-2-(2-methoxyethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-13-4-5-14-10-6-9(11)3-2-8(10)7-12/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMCJUOKFCJLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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